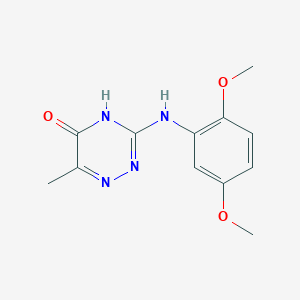![molecular formula C15H15N3OS B2998439 N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415573-26-9](/img/structure/B2998439.png)
N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide” is a complex organic compound. It is related to a class of compounds known as pyridazines . Pyridazines are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazine derivatives can be achieved through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo .Molecular Structure Analysis
The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis
Pyridazines and their derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess a wide range of biological activities .Physical And Chemical Properties Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties contribute to its unique applications in molecular recognition .Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-20-14-8-3-2-6-12(14)16-15(19)13-9-10-5-4-7-11(10)17-18-13/h2-3,6,8-9H,4-5,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLPUDVPPIMPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN=C3CCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

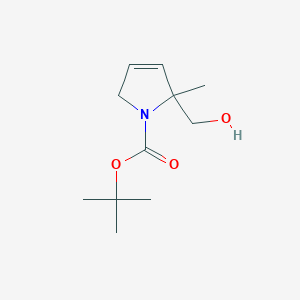
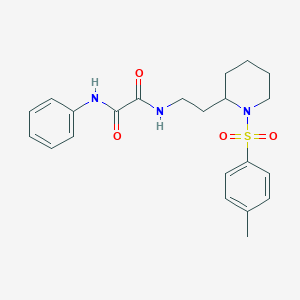
![[4-(6-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2998360.png)
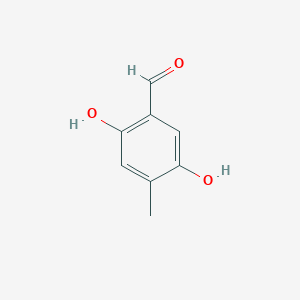
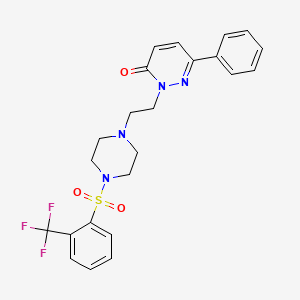
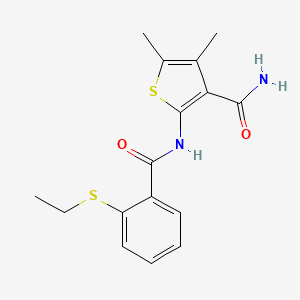
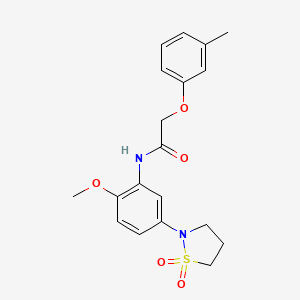
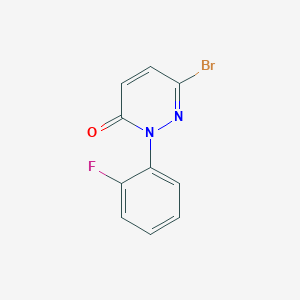
![3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2998371.png)
![4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2998372.png)
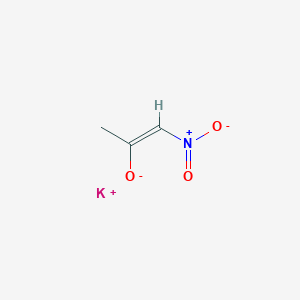
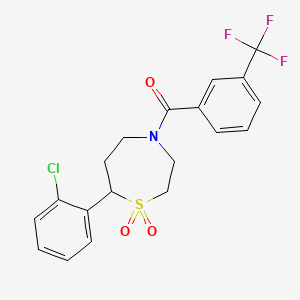
![1-Phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea](/img/structure/B2998378.png)
